molecular formula C4H9NO B179465 2-Butanone oxime CAS No. 96-29-7

2-Butanone oxime

Cat. No. B179465
M. Wt: 87.12 g/mol
InChI Key: WHIVNJATOVLWBW-PLNGDYQASA-N
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Patent
US07881646B2

Procedure details

To the reactant, butyl cellosolve (72.7 parts by mass) was added. Subsequently, the temperature of the reactant was set to 50° C. To the reactant, 5.8 parts by mass of 2-butanone oxime (manufactured by Ardrich) was added dropwise to obtain a butyl cellosolve solution of isocyanate compound F having an average number of functional groups: 3.5.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-butanone oxime
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][OH:8].C[C:10](=[N:13]O)CC>>[CH3:1][CH2:2][CH2:3][CH2:4][O:5][CH2:6][CH2:7][OH:8].[N-:13]=[C:10]=[O:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCOCCO
Step Two
Name
2-butanone oxime
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(CC)=NO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was set to 50° C

Outcomes

Product
Name
Type
product
Smiles
CCCCOCCO
Name
Type
product
Smiles
[N-]=C=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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